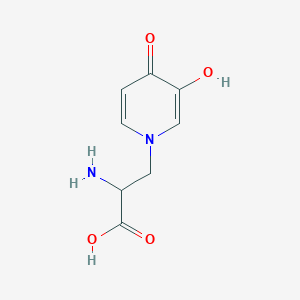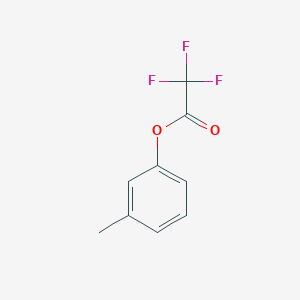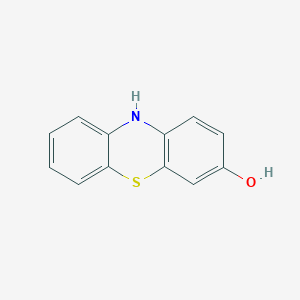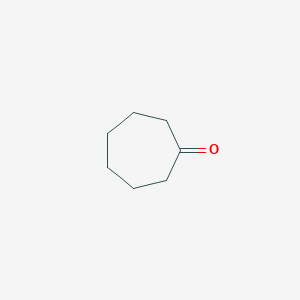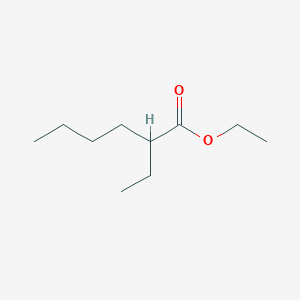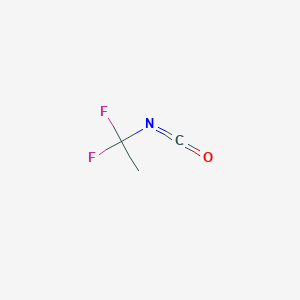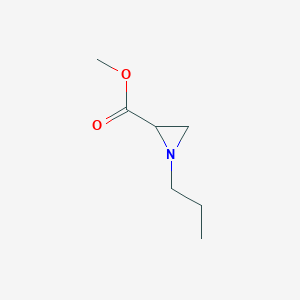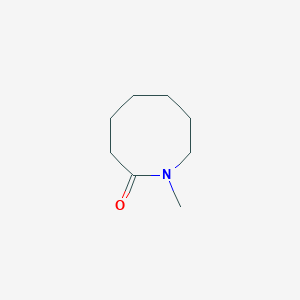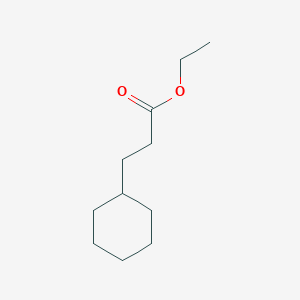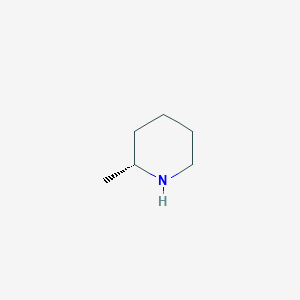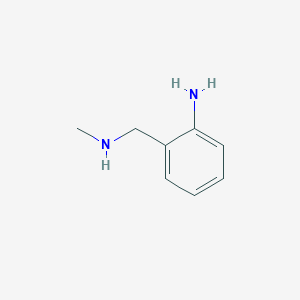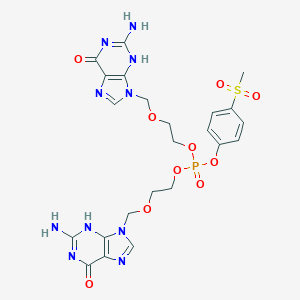
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate, also known as BMH-21, is a novel small-molecule inhibitor that has shown promising results in preclinical studies. BMH-21 is a DNA intercalator that selectively targets G-quadruplex structures, which are non-canonical DNA structures that are found in the promoter regions of many oncogenes. The ability of BMH-21 to selectively target G-quadruplex structures makes it a potential therapeutic agent for cancer treatment.
Mécanisme D'action
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate selectively binds to G-quadruplex structures in the promoter regions of oncogenes, leading to the inhibition of transcriptional activation of these genes. This results in the downregulation of oncogene expression and the inhibition of cancer cell proliferation.
Effets Biochimiques Et Physiologiques
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has a low toxicity profile and does not affect normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has a high selectivity for G-quadruplex structures, which makes it a useful tool for studying the role of G-quadruplex structures in cancer biology. However, Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has some limitations. It is not effective against all types of cancer, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate. One direction is the development of more potent and selective G-quadruplex inhibitors. Another direction is the development of Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate as a therapeutic agent for cancer treatment. Clinical trials are needed to determine the safety and efficacy of Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate in humans. Additionally, the role of G-quadruplex structures in cancer biology needs to be further elucidated.
Méthodes De Synthèse
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-(methylsulfonyl)phenylboronic acid with 2-(guanin-9-ylmethoxy)ethyl bromide to form the intermediate compound. The intermediate compound is then reacted with bis(2-hydroxyethyl)phosphate to form Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate.
Applications De Recherche Scientifique
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has been extensively studied in preclinical models of cancer. In vitro studies have shown that Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate selectively inhibits the proliferation of cancer cells that express G-quadruplex structures in their promoter regions. In vivo studies have shown that Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate inhibits tumor growth in mouse xenograft models of cancer.
Propriétés
Numéro CAS |
125440-27-9 |
|---|---|
Nom du produit |
Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate |
Formule moléculaire |
C23H27N10O10PS |
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
bis[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl] (4-methylsulfonylphenyl) phosphate |
InChI |
InChI=1S/C23H27N10O10PS/c1-45(37,38)15-4-2-14(3-5-15)43-44(36,41-8-6-39-12-32-10-26-16-18(32)28-22(24)30-20(16)34)42-9-7-40-13-33-11-27-17-19(33)29-23(25)31-21(17)35/h2-5,10-11H,6-9,12-13H2,1H3,(H3,24,28,30,34)(H3,25,29,31,35) |
Clé InChI |
CQBSOGFPVYFEBP-UHFFFAOYSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCCOCN2C=NC3=C2NC(=NC3=O)N)OCCOCN4C=NC5=C4NC(=NC5=O)N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCCOCN2C=NC3=C2N=C(NC3=O)N)OCCOCN4C=NC5=C4N=C(NC5=O)N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCCOCN2C=NC3=C2NC(=NC3=O)N)OCCOCN4C=NC5=C4NC(=NC5=O)N |
Synonymes |
bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






